

# Structural Analysis of Bayer-18 Binding to TYK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. Its role in transducing signals for interleukins (IL-12, IL-23) and type I interferons makes it a compelling therapeutic target. **Bayer-18** has emerged as a selective inhibitor of TYK2, demonstrating potential in modulating these inflammatory responses. This technical guide provides an in-depth analysis of the structural basis of TYK2 inhibition, with a focus on the binding characteristics of selective inhibitors like **Bayer-18**. While a specific co-crystal structure of **Bayer-18** with TYK2 is not publicly available, this document will leverage existing structural data of TYK2 in complex with other inhibitors to infer the binding mode and guide future research.

#### **TYK2 Structure and Function**

TYK2 is comprised of four major domains: the N-terminal FERM (4.1 protein, ezrin, radixin, moesin) and SH2 (Src homology 2) domains, which are involved in receptor binding, and the C-terminal pseudokinase (JH2) and kinase (JH1) domains. The JH1 domain possesses the catalytic activity responsible for phosphorylation of downstream STAT proteins, while the JH2 domain, once thought to be catalytically inactive, plays a crucial regulatory role by modulating the activity of the JH1 domain. Recent advancements in drug discovery have highlighted the



JH2 domain as a target for allosteric inhibitors, offering a new paradigm for achieving selectivity among the highly conserved ATP-binding sites of the JAK family kinases.

## **Bayer-18: A Selective TYK2 Inhibitor**

**Bayer-18** is a potent and selective inhibitor of TYK2.[1][2] Its chemical and physical properties are summarized below.

| Property                | Value                                              |
|-------------------------|----------------------------------------------------|
| CAS Number              | 1251752-12-1                                       |
| Molecular Formula       | C19H27FN6O2                                        |
| Molecular Weight        | 390.5 g/mol [2][3]                                 |
| IC <sub>50</sub> (TYK2) | 18.7 nM[3]                                         |
| Selectivity             | >1000-fold selective against JAK2, CDK, and KDR[2] |

### Structural Analysis of Inhibitor Binding to TYK2

In the absence of a direct crystal structure of **Bayer-18** bound to TYK2, we can infer its binding mode by examining the structures of TYK2 in complex with other selective inhibitors. TYK2 inhibitors can be broadly categorized into two classes based on their binding site: ATP-competitive inhibitors that bind to the JH1 domain and allosteric inhibitors that target the JH2 pseudokinase domain.[4]

Binding to the Kinase Domain (JH1):

Several crystal structures of the TYK2 kinase domain in complex with ATP-competitive inhibitors have been resolved (e.g., PDB IDs: 4GJ2, 6X8F, 7UYU).[5][6][7] These structures reveal a canonical kinase fold with the inhibitor occupying the ATP-binding pocket, forming hydrogen bonds with the hinge region residues and making hydrophobic interactions with surrounding amino acids. Given its chemical structure, it is plausible that **Bayer-18** acts as an ATP-competitive inhibitor, engaging with key residues in the active site of the JH1 domain.

Binding to the Pseudokinase Domain (JH2):







A novel and highly successful approach to TYK2 inhibition involves targeting the JH2 pseudokinase domain. Allosteric inhibitors like deucravacitinib bind to the JH2 domain, stabilizing an inactive conformation of TYK2 and preventing its activation.[8][9] This mechanism offers a high degree of selectivity over other JAK family members due to lower sequence conservation in the JH2 domain compared to the highly conserved ATP-binding site in the JH1 domain.[10] While it is not confirmed that **Bayer-18** binds to the JH2 domain, this remains a possibility and a key area for future investigation.

# **Signaling Pathway**

TYK2 is a key component of the JAK-STAT signaling pathway, which is initiated by the binding of cytokines to their receptors. This leads to the activation of receptor-associated JAKs, including TYK2, which then phosphorylate downstream STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bayer-18 [cogershop.com]
- 2. adipogen.com [adipogen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural Analysis of Bayer-18 Binding to TYK2: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b578489#structural-analysis-of-bayer-18-binding-to-tyk2]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com